molecular formula C20H19F3N2O2S B2636631 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226441-38-8

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2636631
CAS No.: 1226441-38-8
M. Wt: 408.44
InChI Key: TUEPNTMQOLXMME-UHFFFAOYSA-N
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Description

"2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" is a complex organic compound with significant importance in various scientific fields. This imidazole derivative is characterized by its unique structural elements, including an isopropylthio group, a methoxyphenyl group, and a trifluoromethoxyphenyl group. The compound's distinct arrangement imparts specific chemical and physical properties, making it valuable in multiple research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" typically involves multi-step reactions starting from commercially available precursors. One common approach includes:

  • Formation of Imidazole Ring: : A condensation reaction between 4-methoxybenzaldehyde and 4-(trifluoromethoxy)benzylamine in the presence of an acidic catalyst forms an intermediate imine. This intermediate undergoes cyclization with isopropylthioacetamide under reflux conditions to yield the imidazole ring.

  • Functional Group Modification:

Industrial Production Methods

In industrial settings, the production of this compound may employ optimized large-scale methodologies to ensure high yield and purity. Automation of the reaction steps, controlled environments to manage reaction conditions, and advanced purification techniques like chromatography are commonly used to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

"2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" can undergo several chemical reactions, including:

  • Oxidation: : The methoxy and isopropylthio groups can be susceptible to oxidation under strong oxidative conditions, leading to the formation of corresponding sulfoxide and sulfone derivatives.

  • Substitution: : The aromatic rings in the compound allow for electrophilic substitution reactions, where functional groups like nitro or halo groups can be introduced.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

  • Substitution: : Chlorine or bromine in the presence of a Lewis acid like AlCl3 for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry

In organic chemistry, "2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure is exploited in the design of novel compounds with potential pharmacological properties.

Biology

The compound is used in biochemical assays to study enzyme interactions due to its ability to bind specific biological targets. It is also investigated for its potential role in modulating biological pathways.

Medicine

Preliminary research suggests that derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The trifluoromethoxyphenyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug molecules.

Industry

In industrial applications, the compound is used as a building block for the synthesis of advanced materials, including polymers with specialized properties. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms depending on the context of its use. In biochemical applications, it often targets specific enzymes or receptors, altering their activity. Molecular docking studies reveal that the trifluoromethoxyphenyl group enhances binding affinity to certain protein targets, while the isopropylthio group contributes to the overall stability of the molecule-protein complex.

Comparison with Similar Compounds

Compared to other imidazole derivatives, "2-(isopropylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole" stands out due to its trifluoromethoxyphenyl group, which imparts unique electronic properties and enhances interaction with biological targets. Similar compounds include:

  • 2-(isopropylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole

  • 2-(isopropylthio)-5-(3,4-dimethoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

  • 2-(methylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical reactivity and biological activity.

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Properties

IUPAC Name

5-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S/c1-13(2)28-19-24-12-18(14-4-8-16(26-3)9-5-14)25(19)15-6-10-17(11-7-15)27-20(21,22)23/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEPNTMQOLXMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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